molecular formula C6H8BrN3 B1375667 3-(Aminomethyl)-5-bromo-2-pyridinamine CAS No. 1335057-71-0

3-(Aminomethyl)-5-bromo-2-pyridinamine

Cat. No. B1375667
M. Wt: 202.05 g/mol
InChI Key: DQWDOHYXWCRROX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and flammability.


Scientific Research Applications

Synthesis of Carcinogenic and Mutagenic Compounds

3-(Aminomethyl)-5-bromo-2-pyridinamine and related compounds have been synthesized for use in biological studies, particularly in the context of carcinogenicity and mutagenicity. One study involved synthesizing 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines, which is structurally related to aminobiphenyls and considered potentially carcinogenic. The synthesis aimed to make PPA and its possible metabolites available for biological studies, including its hydroxylamine and hydroxamic acid metabolites, which are putative proximate carcinogenic metabolites (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Development of Medicinal Chemistry Compounds

In medicinal chemistry, derivatives of 3-(Aminomethyl)-5-bromo-2-pyridinamine have been explored for their potential in drug development. A study reported a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. These products, derived from a three-dimensional molecular scaffold, are considered useful for identifying small molecules that optimally adapt to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).

Organic-Inorganic Perovskite Synthesis

Different dimensional lead bromide frameworks have been obtained by varying the substituent position of aminomethyl on the pyridine ring. For example, 2-(Aminomethyl)pyridine or 3-(aminomethyl)pyridine and PbBr2 were used to construct hybrid perovskites. These compounds exhibit special hydrogen bonds and unusual inorganic frameworks, demonstrating the versatility of 3-(aminomethyl)-5-bromo-2-pyridinamine in synthesizing materials with varied dimensional structures (Li, Zheng, Lin, & Lin, 2007).

Catalysis and Chemical Synthesis

This compound and its derivatives have been used in catalysis and chemical synthesis. For instance, a study demonstrated the efficient catalyzed amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine with excellent chemoselectivity. This showcases the potential of 3-(aminomethyl)-5-bromo-2-pyridinamine in catalytic processes, contributing to the efficient synthesis of various chemicals (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or reactivity.


properties

IUPAC Name

3-(aminomethyl)-5-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWDOHYXWCRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-bromo-2-pyridinamine

CAS RN

1335057-71-0
Record name 3-(aminomethyl)-5-bromopyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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